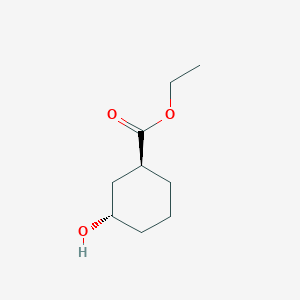
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .作用机制
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that many compounds interact with their targets in a variety of ways, including binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .
Biochemical Pathways
The compound’s structure suggests that it might be involved in a variety of biochemical reactions .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of many compounds .
实验室实验的优点和局限性
The main advantage of using ethyl cyclohexane carboxylate in lab experiments is that it is a relatively low-toxicity compound. This makes it a safe and effective reagent for a variety of reactions. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, one limitation of using ethyl cyclohexane carboxylate is that it is not very soluble in water, making it difficult to use in aqueous reactions.
未来方向
There are a number of potential future directions for research involving ethyl cyclohexane carboxylate. These include further investigation into its mechanism of action, its potential applications in organic synthesis, and its potential use as a catalyst for various reactions. Additionally, further research could be conducted into the biochemical and physiological effects of ethyl cyclohexane carboxylate on humans and other organisms. Finally, further research could be conducted into the potential advantages and limitations of using ethyl cyclohexane carboxylate in lab experiments.
合成方法
Ethyl cyclohexane carboxylate can be synthesized by several methods. One method involves the reaction of ethyl bromide and cyclohexanecarboxylic acid. This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and produces ethyl cyclohexane carboxylate as the main product. Another method involves the reaction of ethyl alcohol with cyclohexanecarboxylic acid in the presence of an acid catalyst. This reaction produces ethyl cyclohexane carboxylate as the main product.
科学研究应用
Ethyl cyclohexane carboxylate is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and is often used as a solvent for various reactions. In addition, it is used as a starting material for the synthesis of other compounds. It is also used in the synthesis of polymers, and as a catalyst in various reactions.
安全和危害
属性
IUPAC Name |
ethyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


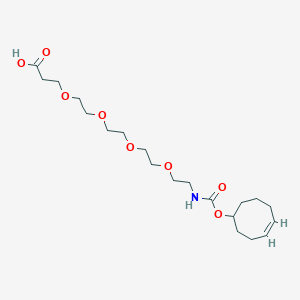
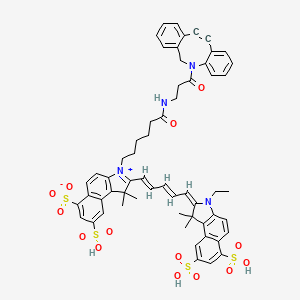

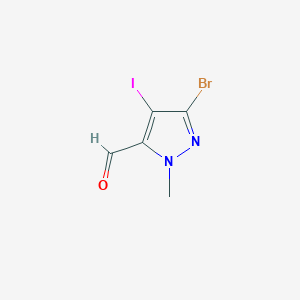
![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)

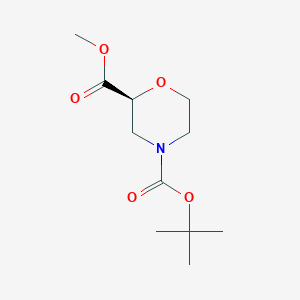

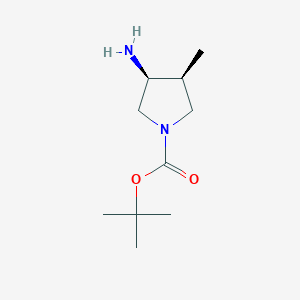
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)

